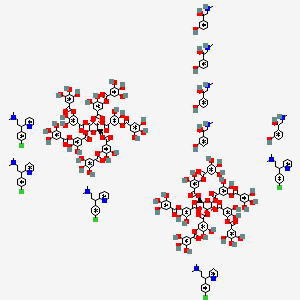

alphaGal1-3betaGal1-4Gal

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

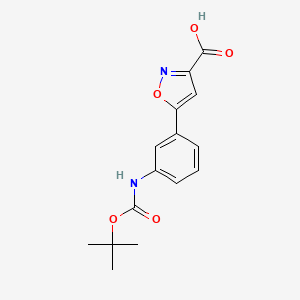

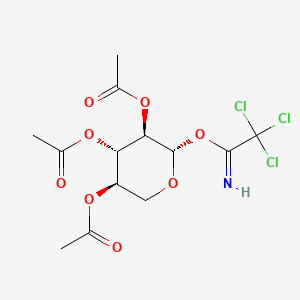

AlphaGal1-3betaGal1-4Gal is not a naturally occurring metabolite and is only found in those individuals exposed to this compound or its derivatives . It is part of the human exposome, which can be defined as the collection of all the exposures of an individual in a lifetime and how those exposures relate .

Synthesis Analysis

The α-gal epitope is a carbohydrate antigen which appeared early in mammalian evolution and is synthesized in large amounts by the glycosylation enzyme α1,3galactosyltransferase (α1,3GT) in non-primate mammals, lemurs, and New-World monkeys .Scientific Research Applications

Pathogen Binding and Infection Mechanisms : Blanchard et al. (2008) explored how Pseudomonas aeruginosa lectin I (PA-IL) binds to alpha-galactosylated glycans, revealing insights into pathogen-host interactions and infection mechanisms. They found that PA-IL has a stronger affinity for alphaGal1-4betaGal-terminated structures, which are present in human glycoconjugates, suggesting a role in bacterial adhesion and infection processes (Blanchard et al., 2008).

Enzyme Function in Plants : Research by Bakker et al. (2001) identified a Beta vulgaris enzyme that efficiently fucosylates Galbeta1-3GlcNAcbeta1-3Galbeta1-4Glc, indicating a specific enzymatic activity in plants related to glycan structures, potentially involved in Lewis(a) biosynthesis (Bakker et al., 2001).

Xenotransplantation Research : Phelps et al. (2003) and Dai et al. (2002) conducted studies on alpha1,3-galactosyltransferase-deficient pigs. These studies are crucial for understanding xenotransplantation, as alpha1,3Gal epitopes are major xenoantigens causing rejection in pig-to-human transplants. Knocking out the alpha1,3-galactosyltransferase gene in pigs is a significant step toward successful xenotransplantation (Phelps et al., 2003); (Dai et al., 2002).

Glycosylation and Enzyme Activity : Studies on alpha1,3galactosyltransferase and its substrate specificity have provided insights into the synthesis of glycoconjugates containing the Galalpha1,3Gal epitope. Understanding the activity and specificity of such enzymes is crucial for glycoscience and biomedical applications (Stults et al., 1999).

Cancer Immunotherapy and Xenotransplantation : Galili (2005) discussed the alpha-gal epitope and anti-Gal antibody in the context of xenotransplantation and cancer immunotherapy. This research highlights the potential use of alpha-gal epitopes in targeting tumor vaccines and the implications for xenotransplantation (Galili, 2005).

Glycolipid Research : Yang et al. (1994) investigated the expression of Gal alpha 4Gal in human erythrocyte membranes, providing valuable data on the carriers of blood group P activities and the role of glycolipids in blood group antigen expression (Yang et al., 1994).

Mechanism of Action

Target of Action

The primary targets of 3a,4b-Galactotriose are currently not well-defined in the literature. This compound is a type of oligosaccharide, which are known to interact with various proteins and receptors in the body. The specific targets of 3a,4b-galactotriose remain to be identified .

Mode of Action

As an oligosaccharide, it may interact with its targets through hydrogen bonding and van der Waals forces, leading to changes in the conformation and function of the target proteins .

Biochemical Pathways

The biochemical pathways affected by 3a,4b-Galactotriose are not well-documented. Oligosaccharides like 3a,4b-Galactotriose can be involved in various biological processes, including cell signaling, immune response, and protein folding. The specific pathways influenced by 3a,4b-galactotriose are yet to be determined .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3a,4b-Galactotriose are not well-studied. As an oligosaccharide, it is expected to be absorbed in the gut and distributed throughout the body. The metabolism and excretion of 3a,4b-Galactotriose are likely to involve enzymatic breakdown and renal clearance, respectively .

Result of Action

The molecular and cellular effects of 3a,4b-Galactotriose’s action are not well-known. Given its classification as an oligosaccharide, it may influence cellular processes such as cell signaling and immune response. The specific effects of 3a,4b-galactotriose at the molecular and cellular levels are yet to be elucidated .

Future Directions

The in vivo immunocomplexing between anti-Gal and α-gal epitopes on molecules, pathogens, cells, or nanoparticles may be harnessed for development of novel immunotherapies (referred to as “α-gal therapies”) in various clinical settings because such immune complexes induce several beneficial immune processes . These therapies have been demonstrated to be effective and safe in transgenic mice and pigs lacking α-gal epitopes and producing anti-Gal, raising the possibility that these α-gal therapies may be considered for further evaluation in clinical trials .

Biochemical Analysis

Biochemical Properties

The alphaGal1-3betaGal1-4Gal compound is synthesized by the glycosylation enzyme alpha1,3galactosyltransferase (alpha1,3GT) in non-primate mammals, lemurs, and New-World monkeys . The enzyme links galactose provided by the sugar donor uridine diphosphate galactose (UDP-Gal) to Galβ1-4GlcNAc-R .

Cellular Effects

The this compound compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been demonstrated that the compound can induce several beneficial immune processes . These immune processes include localized activation of the complement system, which can destroy pathogens and generate chemotactic peptides that recruit antigen-presenting cells (APCs) such as macrophages and dendritic cells .

Molecular Mechanism

The molecular mechanism of this compound involves the formation of in vivo immunocomplexes between anti-Gal and this compound epitopes on molecules, pathogens, cells, or nanoparticles . This interaction can be harnessed for the development of novel immunotherapies in various clinical settings .

Properties

IUPAC Name |

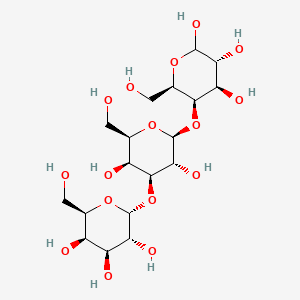

(2R,3R,4S,5R,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16/c19-1-4-7(22)9(24)12(27)17(31-4)34-15-8(23)5(2-20)32-18(13(15)28)33-14-6(3-21)30-16(29)11(26)10(14)25/h4-29H,1-3H2/t4-,5-,6-,7+,8+,9+,10-,11-,12-,13-,14+,15+,16?,17-,18+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODDPRQJTYDIWJU-RXOJRZLOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@H]3[C@H](OC([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Methyl-1h-pyrazolo[3,4-f]quinolin-9-amine](/img/structure/B594284.png)

![2-Chloromethyl-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B594293.png)